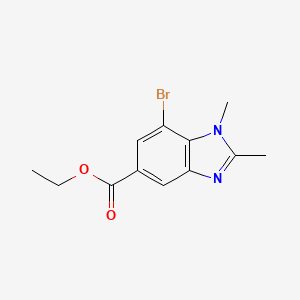

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-4-17-12(16)8-5-9(13)11-10(6-8)14-7(2)15(11)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIGPCAQPNVFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501154146 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-66-5 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

7-Bromo substituted aromatic precursors : The bromine atom at the 7-position is typically introduced via electrophilic aromatic substitution using brominating agents on appropriately substituted benzoic acid derivatives or o-phenylenediamine precursors.

1,2-Dimethyl substitution on the diazole ring : Achieved by starting with N-methylated o-phenylenediamine derivatives or by methylation of the diazole nitrogen atoms post ring formation.

Ethyl carboxylate group at position 5 : Introduced by condensation with ethyl 4-aminobenzoate derivatives or via esterification of carboxylic acid intermediates.

Representative Synthetic Route

A plausible synthetic route based on analogous benzimidazole and benzodiazole syntheses involves:

Synthesis of 7-bromo-1,2-dimethyl-o-phenylenediamine : Starting from 7-bromo-1,2-dimethylbenzene derivatives, nitration followed by reduction yields the diamine precursor.

Condensation with ethyl 4-formylbenzoate or related carboxylate derivatives : Under acidic or basic catalysis, the diamine condenses with the aldehyde or ester to form the benzodiazole ring.

Purification and isolation : Crystallization or chromatographic techniques to isolate the pure ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate.

This route aligns with the general synthetic principles for benzimidazole derivatives reported in the literature.

Continuous Flow Synthesis of Related Brominated Ethyl Esters

While direct literature on the exact compound is limited, a related process for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester via continuous flow reactors provides insights into efficient brominated ethyl ester preparation.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of ethyl isobutyrate lithium salt | Cooling to -30 to 10 °C, metered flow | Precise control of temperature and flow rate |

| 2 | Reaction with 1,5-dibromopentane in continuous flow reactor | Same temperature range, flow rate controlled | High selectivity for mono-substitution |

| 3 | Quenching and post-treatment | Using aqueous acids or ammonium chloride solutions | Efficient purification and isolation |

This method delivers high yield, safety, and scalability advantages and could be adapted for the synthesis of brominated benzodiazole esters with suitable modifications.

Reaction Conditions and Optimization

Solvents : Polar aprotic solvents such as dimethylformamide, ethyl acetate, or ketones are preferred for condensation and alkylation steps.

Bases : Inorganic bases like sodium hydroxide or organic bases can catalyze condensation and alkylation reactions.

Temperature : Moderate temperatures (80–100 °C) are generally used for condensation reactions to balance reaction rate and selectivity.

Reaction Time : Continuous flow methods report reaction times from seconds to minutes, while batch methods may require hours depending on scale and conditions.

Data Table: Summary of Preparation Parameters

Research Findings and Analysis

Selectivity and Yield : The use of continuous flow reactors for brominated ethyl esters improves selectivity for mono-substitution and enhances yield due to precise control of reaction parameters.

Safety and Scalability : Continuous flow methods reduce risks associated with handling brominating agents and allow for safer scale-up.

Functional Group Compatibility : Polar aprotic solvents and mild bases enable preservation of sensitive groups such as esters and methyl substituents during ring closure and substitution.

Literature Gaps : Direct synthetic protocols for Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate are scarce, but analogies from benzimidazole syntheses and brominated ethyl ester preparations provide a strong foundation for experimental design.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzodiazole derivatives.

Oxidation Reactions: Formation of oxides or other oxidized derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodiazole Derivatives

Table 1: Substituent Comparison

Key Observations :

- Boronate vs. Bromine : HR498489 and HR498501 replace bromine with a boronate group (Bpin), enabling Suzuki-Miyaura couplings. This substitution increases molar mass by ~40–50 g/mol and introduces boron-based reactivity .

- Heterocycle Differences : ST-8731 is an imidazopyridine derivative with a trifluoromethyl group, which enhances electron-withdrawing properties compared to benzodiazoles .

Physical and Spectroscopic Properties

- Melting Points : Brominated heterocycles like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)... () exhibit high melting points (330–331°C), suggesting similar thermal stability for the target compound .

- IR/NMR Signatures : The ester carbonyl (C=O) stretch typically appears near 1700 cm⁻¹, while bromine may show C-Br stretches ~500–600 cm⁻¹. Methyl groups in NMR would resonate at δ ~2.5 ppm .

Crystallographic and Hydrogen-Bonding Patterns

However, the Cambridge Structural Database (CSD) contains over 500,000 entries (as of 2002) , and its MFCD code (MFCD24448834) may enable retrieval of structural details. Benzodiazoles often exhibit planar geometries with hydrogen-bonding interactions involving nitrogen atoms or ester oxygens, influencing crystal packing () .

Actividad Biológica

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and specific activities supported by various studies.

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol. The synthesis typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification using ethyl chloroformate. This process can be carried out using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride .

The biological activity of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate showed promising results against a range of bacterial strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate | Antibacterial | |

| Benznidazole | Reference drug |

The results demonstrated that derivatives with halogen substitutions tended to enhance antibacterial activity compared to those without.

Anticancer Activity

The anticancer potential of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has also been investigated in various cell lines. Notably:

These findings suggest that the compound exhibits significant cytotoxic effects across different cancer cell lines, with lower IC50 values indicating higher potency compared to standard chemotherapeutics such as 5-fluorouracil.

Case Studies

Several case studies have explored the effects of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate on various biological systems:

Study on Antiprotozoal Activity

One study reported an IC50 value of 0.37 µM against trypomastigotes of the Y strain of Trypanosoma cruzi, indicating that this compound is nearly 28 times more effective than benznidazole .

Another investigation revealed that the presence of bromine in the structure enhanced cytotoxicity through apoptosis induction via modulation of Bcl-2 family proteins in HCT-116 cells .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate, and how can intermediates be characterized?

Methodological Answer: A common approach involves bromination of a pre-functionalized benzodiazole core. For example:

Core Formation: Start with a 1,3-benzodiazole scaffold substituted with methyl groups at positions 1 and 2.

Bromination: Introduce bromine at position 7 using electrophilic bromination (e.g., NBS in DMF or Br₂ with a Lewis acid catalyst).

Esterification: Attach the ethyl carboxylate group at position 5 via nucleophilic acyl substitution or coupling reactions.

Characterization:

- NMR : Confirm regiochemistry using - and -NMR, focusing on deshielded protons near electron-withdrawing groups (e.g., bromine).

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS.

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., using SHELXL for refinement) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .

- Refinement : Refine the structure using SHELXL, which allows for precise modeling of anisotropic displacement parameters and validation of hydrogen-bonding networks .

- Validation : Cross-check metrics (e.g., R-factor, data-to-parameter ratio > 15:1) to ensure reliability .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound, and how can these be analyzed quantitatively?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) based on donor-acceptor distances and angles .

- Software Tools : Programs like Mercury (CSD package) can visualize and quantify interactions. For example, the title compound may form C(6) chains via N–H···O bonds or π-π stacking between benzodiazole rings .

- Energy Calculations : Complement experimental data with DFT to estimate interaction energies (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) .

Q. What conformational dynamics are expected in the benzodiazole ring, and how can puckering parameters be calculated?

Methodological Answer:

- Puckering Analysis : Apply the Cremer-Pople method to define ring puckering coordinates (amplitude , phase ) using atomic coordinates from SC-XRD or MD simulations .

- Case Study : For a five-membered benzodiazole ring, calculate displacements () relative to the mean plane. A pseudorotation pathway may exist if varies while remains constant .

- Validation : Compare results with CSD entries (e.g., similar compounds with puckered rings) to identify trends .

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/def2-TZVP level to locate electrophilic regions. The C7 bromine atom likely exhibits high σ-hole potential, making it reactive in Suzuki-Miyaura couplings.

- NBO Analysis : Evaluate electron-withdrawing effects of the carboxylate group on the bromine’s leaving-group ability.

- Experimental Correlation : Compare computed activation energies with experimental yields (e.g., Pd(PPh₃)₄ catalysis in THF/water) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Investigate restricted rotation (e.g., around the C–N bond in the benzodiazole ring) via variable-temperature NMR.

- Crystallographic Validation : If NMR suggests multiple conformers, SC-XRD can confirm the dominant solid-state structure .

- DFT-NMR Comparison : Simulate NMR chemical shifts (e.g., using GIAO method) to match experimental data and identify minor conformers .

Q. How does steric hindrance from the 1,2-dimethyl groups influence regioselectivity in further functionalization?

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around reactive sites. The 1,2-dimethyl groups may block electrophilic attack at C4 and C6.

- Case Study : In bromination, steric effects direct electrophiles to C7. Computational modeling (e.g., MD simulations) can predict accessibility .

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how can these be mitigated?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-brominated byproducts). Optimize stoichiometry (e.g., 1.1 eq Br₂) and reaction time.

- Crystallization : Employ gradient recrystallization (e.g., ethanol/water) to isolate the pure product. Monitor purity via HPLC (C18 column, 70:30 MeCN/H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.